Methyl 3-(oxiran-2-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(oxiran-2-yl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of an epoxide group (oxirane) attached to the thiophene ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxiran-2-yl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with epoxide precursors. One common method is the cyclization of thiophene-2-carboxylic acid derivatives with epichlorohydrin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxiran-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide group can yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-(oxiran-2-yl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 3-(oxiran-2-yl)thiophene-2-carboxylate involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or disruption of cellular processes. The thiophene ring can also interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the epoxide group, making it less reactive.
Methyl 3-(2-oxoethyl)thiophene-2-carboxylate: Contains a ketone group instead of an epoxide.
2,3,5-Trisubstituted thiophene derivatives: Have different substituents on the thiophene ring, leading to varied chemical properties.
Uniqueness
Methyl 3-(oxiran-2-yl)thiophene-2-carboxylate is unique due to the presence of the epoxide group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in various fields of research.
Properties
IUPAC Name |
methyl 3-(oxiran-2-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-10-8(9)7-5(2-3-12-7)6-4-11-6/h2-3,6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJCMDFJKYGDCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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